(2Z,5Z)-2-[(3-chloro-4-methylphenyl)imino]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
Description
(2Z,5Z)-2-[(3-chloro-4-methylphenyl)imino]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a chloromethylphenyl group, and a methylthiophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
(5Z)-2-(3-chloro-4-methylphenyl)imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-3-4-11(7-12(9)17)18-16-19-15(20)14(22-16)8-13-10(2)5-6-21-13/h3-8H,1-2H3,(H,18,19,20)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIAOENYZQGPEG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CS3)C)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CS3)C)/S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3-chloro-4-methylphenyl)imino]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-4-methylaniline with 3-methylthiophene-2-carbaldehyde in the presence of a base, followed by cyclization with thioglycolic acid. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(3-chloro-4-methylphenyl)imino]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
(2Z,5Z)-2-[(3-chloro-4-methylphenyl)imino]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(3-chloro-4-methylphenyl)imino]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of a chloro-substituted aniline ring.
Thiazolidinones: Compounds with a thiazolidinone ring structure share similarities in their chemical reactivity and potential biological activities.
Thiophene Derivatives: Compounds containing a thiophene ring exhibit similar electronic properties and reactivity patterns.
Uniqueness
What sets (2Z,5Z)-2-[(3-chloro-4-methylphenyl)imino]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiazolidinone ring and a thiophene ring, along with the chloro and methyl substituents, makes it a versatile compound with diverse applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
